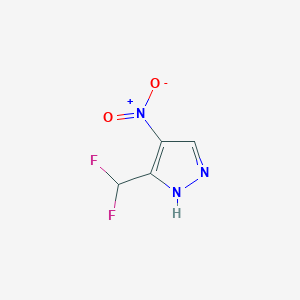

3-(difluoromethyl)-4-nitro-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of “3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” involves the treatment of the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, and then with methyl hydrazine . This forms mainly the required pyrazole ring .Molecular Structure Analysis

The molecular structure of “3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” has been confirmed by 1H NMR, 13C NMR, HRMS, and X-ray diffraction .Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, a radical–radical cross-coupling strategy for direct difluoromethylation of the C(sp3)–H bond has been reported .Scientific Research Applications

Synthesis Methodologies and Chemical Reactivity

A novel method for the ex situ generation of difluorodiazoethane facilitates the synthesis of CF2H-containing pyrazoles, highlighting the significance of 3-(difluoromethyl)-4-nitro-1H-pyrazole in medicinal chemistry through a facile access route using a two-chamber system for efficient cycloaddition reactions (Wang et al., 2019). The study of 1,3-dicarbonyl compounds reveals the formation of stable intermediates for the synthesis of pyrazoles, demonstrating the chemical versatility and potential applications of nitropyrazoles in various fields (Zelenin et al., 2002).

Energetic Materials Development

Research on polynitro compounds based on polynitro pyrazole showcases the synthesis of new energetic materials with high density, good oxygen balance, and superior detonation performance. This includes the development of a three-dimensional (3D) energetic metal-organic framework (EMOF) with remarkable thermal stability and detonation properties, demonstrating the application of nitropyrazoles in energetic materials (Singh et al., 2021).

Tuberculostatic Activity

A study on trifluoromethyl-substituted nitrosopyrazolines explores their one-pot synthesis and evaluates their considerable tuberculostatic activity, underlining the potential of nitropyrazole derivatives in medicinal applications, especially as antimicrobial agents (Khudina et al., 2010).

Structural and Chemical Analysis

Investigations into molecular structures and chemical properties through experimental (XRD, IR, and NMR) and theoretical analyses provide insights into the reactivity, stability, and potential applications of nitropyrazole derivatives. These studies contribute to the understanding of intramolecular interactions, aiding in the design of materials with desired chemical and physical properties (Szlachcic et al., 2020).

High-Performance Energetic Compounds

The design and synthesis of energetic salts derived from pyrazole compounds highlight their high thermal stability, low sensitivity, and acceptable detonation properties. This research emphasizes the significance of structural analysis in developing novel energetic materials for practical applications (Zheng et al., 2020).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid, are known to inhibit succinate dehydrogenase (sdhi), a key enzyme in the mitochondrial respiration chain .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target enzyme, possibly succinate dehydrogenase, leading to inhibition of the enzyme’s activity . This interaction could result in changes in the metabolic processes within the cell.

Biochemical Pathways

If the compound acts similarly to structurally related compounds, it may affect the mitochondrial respiration chain by inhibiting succinate dehydrogenase . This could potentially disrupt energy production within the cell and have downstream effects on various cellular processes.

Result of Action

If the compound acts similarly to structurally related compounds, its inhibition of succinate dehydrogenase could disrupt energy production within the cell, potentially leading to cell death .

Safety and Hazards

Properties

IUPAC Name |

5-(difluoromethyl)-4-nitro-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2N3O2/c5-4(6)3-2(9(10)11)1-7-8-3/h1,4H,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRDJSYMLUZDRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1[N+](=O)[O-])C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2596453.png)

![4-(N-methyl-N-phenylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2596454.png)

![methyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate](/img/structure/B2596455.png)

![Tert-butyl 4a-amino-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B2596458.png)

![2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2596467.png)

![(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one](/img/structure/B2596469.png)

![1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2596472.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2596473.png)